molecular formula C8H10O2 B1589295 5-Methoxy-2-methylphenol CAS No. 20734-74-1

5-Methoxy-2-methylphenol

Cat. No. B1589295
CAS RN: 20734-74-1
M. Wt: 138.16 g/mol
InChI Key: QXIOWYFFTWXSHE-UHFFFAOYSA-N
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Description

5-Methoxy-2-methylphenol, also known as this compound, is an aromatic phenolic compound found in a number of natural sources such as red wine, black tea and coffee. It is an important intermediate in the synthesis of pharmaceuticals and other compounds. This compound is a monohydric phenol with a molecular formula of C7H8O2. It has a melting point of 80-82°C and a boiling point of 251-253°C. The compound is a white crystalline solid with a faint odor.

Scientific Research Applications

Terrestrial Biomass Proxy

5-Methoxy-2-methylphenol, along with other methoxyphenols, can be utilized as proxies for terrestrial biomass. Research shows that these compounds help in understanding the chemical changes in lignin during hydrothermal alteration. Methoxyphenols such as 2-methoxyphenol (2-MOP) and 2,6-dimethoxyphenol (2,6-DMP) undergo pyrolysis, yielding products that are instrumental in studying terrestrial biomass and environmental changes (Vane & Abbott, 1999).

Photochemical Lumiketone-Type Rearrangement

Studies on this compound have demonstrated its role in photochemical lumiketone-type rearrangement. This process involves the rearrangement of methoxyphenol compounds when exposed to certain conditions, leading to the formation of various products. This kind of rearrangement is significant in the field of organic chemistry and can contribute to the development of new synthetic methods and compounds (Kakiuchi et al., 1991).

Oxidative Transformations in Organic Chemistry

Oxidative transformation of methoxy and methylphenols, including this compound, has been studied for the preparation of orthoquinonoid cyclohexadienone synthons. These studies are significant in organic chemistry, providing insights into the synthesis of natural compounds and the development of new chemical reactions (Quideau et al., 2003).

Electrophilic Aromatic Substitution Reactions

This compound has been investigated in the context of electrophilic aromatic substitution reactions. These studies contribute to a deeper understanding of reaction mechanisms in organic chemistry and have implications for the synthesis of various aromatic compounds (Koşar et al., 2011).

Antioxidant and Biological Activities

Research has been conducted on derivatives of this compound for their antioxidant and biological activities. These studies are significant for the potential development of new drugs and therapeutic agents, particularly those with antioxidative properties (Mastelić et al., 2008).

Electron Transfer Systems in Biochemistry

The properties and applications of 1-methoxy-5-methylphenazinium methyl sulfate, related to this compound, have been explored for their role in electron transfer systems. This has implications in biochemistry and medical technology, where such compounds can be used as electron mediators (Hisada & Yagi, 1977).

properties

IUPAC Name

5-methoxy-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-6-3-4-7(10-2)5-8(6)9/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIOWYFFTWXSHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10449507
Record name 5-methoxy-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20734-74-1
Record name 5-Methoxy-2-methylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020734741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-methoxy-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHOXY-2-METHYLPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF9UJ4G65C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of 2-methyl-5-(methyloxy)aniline (Intermediate 11, 6.0 g) in H2SO4 (5 M, 20 mL) was added portionwise NaNO2 (3.4 g, 49.3 mmol) at 0-5° C. The mixture was stirred at 50° C. for 1 hour and extracted with ethyl acetate (4 times 30 mL). The combined ethyl acetate layers were dried over sodium sulphate and concentrated under vacuum to give a residue, which was purified by column chromatography on silica gel (with EtOAc:PE=1:20 as eluents) to afford the title compound as a solid.
Quantity
6 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
3.4 g
Type
reactant
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Quantity
20 mL
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solvent
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Synthesis routes and methods II

Procedure details

2-Hydroxy-4-methoxy-benzaldehyde (3 g, 19.7 mmol), ammonium formate (6.2 g, 99 mmol) and palladium/carbon (900 mg @ 10%) were added to 26 ml glacial acetic acid and heated at 110° C. for 1 h. The reaction was cooled, filtered, and diluted with water (100 ml). The crude product was extracted with chloroform (3×50 ml), washed with water, brine, and dried over anhydrous sodium sulfate. The resulting solution was concentrated and used for the next step without further purification. MS m/z 139 (M+1).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
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Quantity
900 mg
Type
catalyst
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Quantity
26 mL
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solvent
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Synthesis routes and methods III

Procedure details

To a solution of 10.0 g (65.8 mmoles) of 2-hydroxy-4-methoxybenzaldehyde in 50 mL of HOAc and 50 mL of concentrated HCl, was added 17.2 g (263.2 mg atoms) of powdered zinc. The mixture was heated one hour at 85-90° C. and then extracted three times between EtOAc and saturtated NaCl solution. The organic layer was washed with saturated NaHCO3, dried over Na2SO4, and evaporated under vacuum. The crude product was purified via silica gel flash chromatography (0 to 20% EtOAc in hexane), giving 2.0 g (22.0%) of 3-hydroxy-4-methylanisole as an oil which crystallized on standing, melting at 34-35° C.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
17.2 g
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

A solution of 2-hydroxy-4-methoxy-benzaldehyde (5.00 g, 32.86 mmol) and palladium under carbon (10%) (3.50 g, 3.28 mmol) in ethanol (32 mL) and acetic acid (3 mL) is stirred under 60 psi of hydrogen. After stirring overnight, the mixture is filtered off through Celite and washed with methanol. The mixture is concentrated under reduced pressure, and purified by flash chromatography by eluting with hexane:ethyl acetate 2:1 to afford the title compound (3.96 g, 87%). Rf=0.58 (hexane:ethyl acetate 2:1). δ1HNMR (300 MHz, CDCl3): 2.18 (s, 3H), 3.75 (s, 3H), 6.42 (m, 2H), 7.00(d, 1H, J=8.9 Hz).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
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0 (± 1) mol
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reactant
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32 mL
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solvent
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0 (± 1) mol
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catalyst
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Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methoxy-2-methylphenol
Reactant of Route 2
5-Methoxy-2-methylphenol
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5-Methoxy-2-methylphenol
Reactant of Route 4
5-Methoxy-2-methylphenol
Reactant of Route 5
5-Methoxy-2-methylphenol
Reactant of Route 6
Reactant of Route 6
5-Methoxy-2-methylphenol

Q & A

Q1: What happens to 5-methoxy-2-methylphenol under photochemical conditions in the presence of AlBr3?

A1: When this compound is irradiated with UV light in the presence of aluminum bromide (AlBr3), it undergoes a methyl group transposition reaction. [] This reaction leads to the formation of an equilibrium mixture of three isomeric methoxycresols:

    Q2: Has this compound been identified in any natural sources?

    A2: While the provided research articles do not mention this compound specifically being isolated from natural sources, a closely related compound, 4-(2'-hydroxyphenethyl)-5-methoxy-2-methylphenol, was newly identified in the stem bark of Bauhinia rufescens (Fabaceae). [] This suggests that similar phenolic compounds, potentially including this compound, could be present in natural sources. Further investigation into the phytochemical profiles of various plant species would be needed to confirm its presence.

    Q3: Are there any reported biological activities associated with this compound or its structural analogs?

    A3: While the provided research doesn't specifically investigate the biological activity of this compound, it highlights the biological potential of its structural analog, 6-methoxy-7-methyl-8-hydroxydibenz[b,f]oxepin, also isolated from Bauhinia rufescens. [] This compound demonstrated weak to moderate antimicrobial activity against various Gram-positive and Gram-negative bacterial and fungal strains. [] This finding suggests that this compound and its derivatives could possess interesting biological activities warranting further investigation.

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